(3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-amine is a synthetic organic compound that features a pyrrolidine ring substituted with a phenyl-oxadiazole moiety and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed via cyclization reactions.
Introduction of the Phenyl-Oxadiazole Moiety: The phenyl-oxadiazole group can be introduced through a coupling reaction, often involving a phenyl hydrazine derivative and a carboxylic acid or ester.
Addition of the Propyl Group: The propyl group can be added via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, its pharmacokinetics, and its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could lead to innovations in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-methylpyrrolidin-3-amine: Similar structure with a methyl group instead of a propyl group.
(3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-ethylpyrrolidin-3-amine: Similar structure with an ethyl group instead of a propyl group.
(3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-butylpyrrolidin-3-amine: Similar structure with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of (3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propyl group, in particular, may confer distinct steric and electronic effects compared to its analogs.
Properties
IUPAC Name |
(3R,4S)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-6-12-9-19(10-13(12)16)15-17-14(18-20-15)11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10,16H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWGQRNGLGCOQL-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.